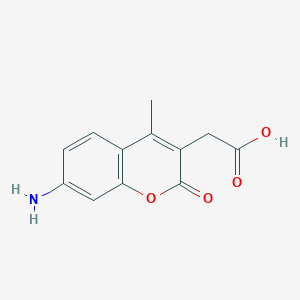

7-Amino-4-methyl-3-coumarinylacetic acid

Descripción general

Descripción

7-Amino-4-metilcumarina: (7-Amino-4-methylcoumarin) es un tinte fluorescente azul brillante que se usa comúnmente en la investigación biológica y química. Exhibe una fuerte fluorescencia cuando se excita a 365 nm y permanece fotoestable. Su fluorescencia es independiente del pH dentro del rango de pH de 4 a 10. La 7-amino-4-metilcumarina es particularmente útil para etiquetar compuestos de amina alifática .

Métodos De Preparación

La 7-amino-4-metilcumarina se puede sintetizar a través de varias rutas, incluido el derivado del éster de succinimidilo. La forma de éster de succinimidilo reacciona con aminas primarias para formar enlaces amida estables. Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones optimizadas.

Análisis De Reacciones Químicas

La 7-amino-4-metilcumarina experimenta varios tipos de reacciones:

Amidación: El éster de succinimidilo reacciona con aminas primarias para formar enlaces amida estables.

Hidrólisis: La 7-amino-4-metilcumarina se puede hidrolizar en condiciones específicas.

Extinción de la fluorescencia: La interacción con ciertas moléculas puede extinguir su fluorescencia.

Los reactivos comunes incluyen ésteres de succinimidilo, aminas y agentes de hidrólisis. Los principales productos incluyen biomoléculas etiquetadas con 7-amino-4-metilcumarina y conjugados.

Aplicaciones Científicas De Investigación

Fluorescent Labeling in Immunofluorescence

Applications:

- Protein Labeling: AMCA is extensively used for labeling proteins due to its high photostability and resistance to photobleaching. It forms stable amide bonds with lysine residues through its N-hydroxysuccinimide ester derivative, facilitating the development of fluorescently labeled antibodies .

- Multiplex Immunophenotyping: The compound is employed in multiplex assays where multiple antigens are detected simultaneously. Its bright blue fluorescence allows for clear differentiation from other fluorophores used in conjunction .

Case Study:

A study demonstrated the effectiveness of AMCA-labeled antibodies in detecting specific cell surface markers in flow cytometry, enhancing the resolution of multiplex immunophenotyping assays .

Enzyme Activity Detection

Applications:

- Fluorogenic Substrates: AMCA derivatives are utilized as substrates for various enzymes, particularly proteases. The introduction of AMCA into peptide substrates allows for real-time monitoring of enzyme activity through fluorescence changes upon substrate cleavage .

Case Study:

Research involving droplet-based microfluidic systems highlighted the development of dipeptidyl substrates containing AMCA, which successfully detected dipeptidyl peptidase activity in bacterial cultures. This method demonstrated the potential for high-throughput screening of microbial enzyme activities using AMCA derivatives .

Imaging Techniques

Applications:

- Confocal Microscopy: AMCA's properties make it ideal for use in confocal microscopy to visualize cellular structures and processes at high resolution. Its compatibility with UV lasers enables detailed imaging of fluorescently labeled neurons and other biological specimens .

Case Study:

In a study on neuronal imaging, AMCA was used to label axon terminals, allowing researchers to trace neuronal connections and assess synaptic activity using confocal scanning microscopy .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Immunofluorescence | Protein labeling, multiplex assays | High photostability, clear detection |

| Enzyme Activity Detection | Fluorogenic substrates for proteases | Real-time monitoring |

| Imaging Techniques | Confocal microscopy for cellular imaging | High-resolution imaging |

Mecanismo De Acción

El mecanismo de acción de la 7-amino-4-metilcumarina implica la emisión de fluorescencia al excitarse. Se une a objetivos específicos (por ejemplo, proteínas, ácidos nucleicos) y emite luz, lo que ayuda a la visualización y cuantificación. Las vías exactas dependen de la aplicación específica.

Comparación Con Compuestos Similares

La 7-amino-4-metilcumarina es única debido a su fluorescencia azul brillante, fotoestabilidad e independencia del pH. Compuestos similares incluyen Alexa Fluor 350 y MUG (3-Carboxyumbelliferyl beta-D-galactopyranoside) .

Actividad Biológica

Overview

7-Amino-4-methyl-3-coumarinylacetic acid (AMCA) is a fluorescent compound extensively utilized in biological research for its ability to label proteins and visualize cellular processes. Its unique properties, including strong fluorescence under UV light and photostability, make it a valuable tool in various biochemical applications.

- Chemical Formula : C₁₃H₁₁N₁O₃

- Molecular Weight : 231.23 g/mol

- CAS Number : 106562-32-7

AMCA functions primarily as a fluorescent probe. Its mechanism involves binding to target proteins through the formation of stable amide links, allowing researchers to track these proteins within biological systems. The compound exhibits a characteristic absorption peak at 345 nm and emits bright blue fluorescence when excited at 365 nm, making it suitable for multi-color labeling in immunofluorescence assays .

Biological Activity and Applications

The biological activity of AMCA can be categorized into several key areas:

1. Fluorescent Labeling

AMCA is widely used for labeling proteins in various assays, including:

- Immunofluorescence : It is combined with antibodies to visualize specific antigens in cells and tissues.

- Flow Cytometry : AMCA-labeled antibodies facilitate the analysis of cell populations based on surface markers.

2. Enzyme Activity Detection

Recent studies have demonstrated the use of AMCA derivatives as substrates for detecting enzyme activities, particularly dipeptidyl peptidases (DPPs). The introduction of amino groups enhances the fluorescence properties, allowing for sensitive detection of enzymatic reactions .

3. Cellular Imaging

AMCA's ability to bind covalently to proteins enables real-time imaging of cellular processes. This application is crucial for studying protein localization, interaction dynamics, and cellular responses to various stimuli.

Research Findings

A variety of studies have explored the biological activity of AMCA:

Case Study: Dipeptidyl Peptidase Activity

In a study investigating bacterial enzyme activity, researchers synthesized dipeptidyl substrates derived from AMCA. These substrates were retained in water-in-oil droplet microfluidic systems, facilitating high-throughput screening of microbial DPP activities. The results indicated that AMCA derivatives could effectively detect DPP activity in bacterial cultures .

Table: Summary of Key Research Findings on AMCA

Propiedades

IUPAC Name |

2-(7-amino-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQDLKUMPUDNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147648 | |

| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106562-32-7 | |

| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AMCA compare to other fluorescent dyes used for live/dead staining techniques in bacterial biofilm research?

A1: Traditional live/dead staining techniques typically utilize red or green fluorescent markers like SYTO® 9, propidium iodide, and fluorescein. [] AMCA, with its blue fluorescence, provides a third distinguishable color channel, enabling researchers to simultaneously track the distribution and effects of drugs or drug delivery systems within the same sample. [] This avoids interference with the pre-existing live/dead staining, allowing for a more comprehensive analysis of the biofilm's response to treatment.

Q2: What makes AMCA suitable for labeling polymeric particles intended for drug delivery, specifically via inhalation?

A2: Poly(d,l-lactide-co-glycolide) (PLGA) is a biocompatible and biodegradable polymer often employed in developing drug delivery systems, particularly for inhalation. [] AMCA can be covalently bound to PLGA without significantly altering its physicochemical properties. This allows researchers to track the distribution and behavior of PLGA micro- and nanoparticles within biological systems like lung tissue, using techniques like confocal laser scanning microscopy. []

Q3: Can AMCA's fluorescence be utilized to study biophysical properties of cells beyond just visualization?

A3: Absolutely. Research shows that AMCA can be covalently attached to the surface of bacterial cells like E. coli via amine coupling reactions. [] This attachment, even at low concentrations, can induce measurable changes in the cells' electrokinetic and dielectrophoretic properties. [] These changes can be precisely measured and provide valuable insights into how surface modifications impact the cell's biophysical characteristics.

Q4: What is the significance of studying the solute-solvent interactions of AMCA?

A4: Understanding how AMCA interacts with different solvents is crucial for optimizing its use in various applications. Studies using UV/Vis absorption and fluorescence spectroscopy reveal that AMCA's spectral properties are sensitive to solvent polarity. [] Both general solute/solvent interactions and hydrogen bonding contribute to these changes. [] This knowledge is vital for selecting appropriate solvents for AMCA-based assays and interpreting the results accurately.

Q5: Can AMCA be used in more complex systems beyond single-molecule labeling?

A5: Yes, AMCA's versatility extends to developing sophisticated nanodevices. For instance, it has been successfully incorporated into DNA photonic wires (PWs). [] In this application, AMCA acts as the donor in a Förster resonance energy transfer (FRET) system, efficiently transferring energy to an acceptor molecule, Texas Red. [] This system exhibits strong energy transfer efficiency and allows for the creation of DNA PWs capable of emitting light in three primary colors by manipulating the extent of FRET. [] This has exciting implications for applications like information encryption.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.